4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline
Description
Chemical Identity and Nomenclature
4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline represents a sophisticated organic compound with a well-defined chemical identity established through multiple nomenclature systems. The compound is officially registered with the Chemical Abstracts Service number 1040694-83-4, providing a unique identifier for scientific and commercial applications. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline, which precisely describes the substitution pattern and connectivity of functional groups within the molecular structure.
The molecular formula C18H22ClNO encompasses a total molecular weight of 303.8 grams per mole, indicating a relatively substantial organic molecule with multiple functional groups. The Standard International Chemical Identifier for this compound is InChI=1S/C18H22ClNO/c1-13(2)17-9-4-14(3)12-18(17)21-11-10-20-16-7-5-15(19)6-8-16/h4-9,12-13,20H,10-11H2,1-3H3, providing a complete structural description that enables precise identification across chemical databases. The corresponding InChI Key RIISXDHIWCCDGA-UHFFFAOYSA-N serves as a condensed hash code for rapid database searches and structural comparisons.
The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=C(C=C2)Cl provides a linear text-based description of the molecular structure that facilitates computational analysis and chemical informatics applications. This compound belongs to the broader classification of aromatic amines, specifically characterized by the presence of an aniline group with a phenyl ring attached to an amino group, distinguishing it as a substituted aniline derivative with enhanced structural complexity.
Historical Context and Research Development
The development of this compound emerged from the broader research into phenoxyaniline derivatives and their applications in organic synthesis and pharmaceutical chemistry. Research into phenoxyaniline compounds has demonstrated their versatility as reagents for converting phenols to anilines, offering potential alternatives to traditional synthetic methods. The exploration of these compounds as building blocks in the synthesis of molecules with potential biological activity has been documented, particularly in the development of nitrotriazole and nitroimidazole amines for investigating antitrypanosomal activity and mammalian cytotoxicity.
The synthesis and characterization of this specific compound reflect advances in controlled radical polymerization techniques, particularly Single Electron Transfer Living Radical Polymerization methods. Recent research has successfully utilized phenoxyaniline-based macroinitiators for producing phenoxyaniline-block-polymethylmethacrylate composites, demonstrating the compound's utility in polymer chemistry applications. These developments represent a significant advancement in the field of controlled radical polymerization, where phenoxyaniline derivatives serve as effective initiators for creating block copolymers with specific properties.
The historical progression of research into phenoxyaniline analogues has been particularly significant in biochemical applications, where these compounds have been employed to generate insights into the interaction of polybrominated diphenyl ethers with cytochrome P450 enzymes. Studies involving rat CYP2B1, rabbit CYP2B4, and human CYP2B6 have utilized phenoxyaniline congeners as analogues of polybrominated diphenyl ethers, providing valuable information about enzyme-substrate interactions and species-specific metabolic determinants. This research has contributed to understanding the biochemical basis for substrate selectivity in cytochrome P450 enzymes, particularly those involved in xenobiotic metabolism.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends across multiple domains, reflecting its versatile chemical properties and potential applications. The compound serves as a valuable building block in pharmaceutical research, particularly in the development of antimicrobial agents where its structural features contribute to enhanced biological activity. Research has indicated that derivatives of this compound exhibit significant antimicrobial properties, suggesting potential applications as lead compounds in developing new therapeutic agents targeting resistant bacteria.
In the field of polymer chemistry, this compound has demonstrated exceptional utility in controlled radical polymerization processes. The successful synthesis of phenoxyaniline-block-polymethylmethacrylate composites using phenoxyaniline-based macroinitiators represents a significant advancement in polymer science. These polymeric nanocomposites have shown promising cytotoxic effects in both prostate and lung cancer cell lines, as demonstrated through methylthiazolyldiphenyl-tetrazolium bromide assays and fluorescence microscopy studies. The ability of these polymer-containing cationic nanoclay materials to inhibit cancer cell proliferation through electrostatic interactions highlights the compound's potential in precision anti-cancer medicine.
The compound's role in proteomics research further underscores its significance in modern biochemical investigations. The mechanism of action for related phenoxyaniline derivatives involves interactions with specific proteins or enzymes that influence various cellular processes, positioning these compounds as valuable tools for studying protein function and cellular mechanisms. The structural features of this compound, including its chloro substituent and extended phenoxyethyl chain, contribute to its ability to interact with biological targets in a selective manner.
Position in the Phenoxyaniline Derivative Family
This compound occupies a distinctive position within the phenoxyaniline derivative family, characterized by its unique substitution pattern and structural complexity. The phenoxyaniline family encompasses a diverse group of compounds that share the fundamental structural motif of an aniline group connected to a phenoxy moiety, but differ in their specific substitution patterns and linker regions. This particular compound represents an advanced member of the family, featuring an extended ethyl linker between the aniline nitrogen and the phenoxy group, along with specific methyl and isopropyl substituents on the phenoxy ring.
Comparative analysis with other phenoxyaniline derivatives reveals the structural significance of the specific substitution pattern in this compound. Related compounds such as 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline share similar phenoxy substitution patterns but differ in the position of the chloro group and the nature of the linking structure. The molecular weight of 275.77 grams per mole for the related 3-chloro derivative compared to 303.8 grams per mole for the target compound reflects the additional structural complexity introduced by the ethyl linker.
The phenoxyaniline derivative family has been extensively studied for its interactions with cytochrome P450 enzymes, where different substitution patterns significantly influence binding affinity and inhibition capabilities. Spectral binding titrations and inhibition studies have demonstrated that the specific halogenation pattern and substituent arrangement can dramatically alter the pharmacokinetic properties and metabolic profiles of these compounds. The position of this compound within this family is particularly noteworthy due to its extended linker structure, which may influence its interaction with biological targets and its utility in synthetic applications.
Research has shown that variations in the phenoxy group substitution can significantly alter the metabolic profile of phenoxyaniline derivatives, impacting drug design strategies and synthetic utility. The incorporation of both isopropyl and methyl substituents on the phenoxy ring, combined with the chloro substituent on the aniline portion, positions this compound as a structurally sophisticated member of the family with potential for diverse applications in both synthetic and biological contexts.
Properties
IUPAC Name |
4-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-13(2)17-9-4-14(3)12-18(17)21-11-10-20-16-7-5-15(19)6-8-16/h4-9,12-13,20H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIISXDHIWCCDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 2-Isopropyl-5-methylphenol
- Starting Materials : Isopropylbenzene derivatives.
- Reaction Conditions : Friedel-Crafts alkylation followed by oxidation to introduce the hydroxyl group.
Step 2: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)ethyl Chloride
- Reaction : Williamson ether synthesis using 2-isopropyl-5-methylphenol and ethylene oxide or chloroethanol.
- Conditions : Base like sodium hydroxide, elevated temperature.
Step 3: Preparation of 4-Chloroaniline
- Starting Materials : Aniline derivatives.
- Reaction Conditions : Chlorination using N-chlorosuccinimide or similar agents.
Step 4: Coupling Reaction
- Reaction : Nucleophilic substitution of the chloride in 2-(2-isopropyl-5-methylphenoxy)ethyl chloride with 4-chloroaniline .
- Conditions : Base like triethylamine, solvent like dichloromethane.
Analysis and Characterization
After synthesis, the compound would be characterized using various spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation |
| IR | Functional group identification |
| MS | Molecular weight and purity assessment |
Data Tables
Due to the lack of specific data on the synthesis of This compound , we cannot provide detailed tables. However, general synthesis conditions for related compounds might look like this:
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Williamson ether synthesis | Variable |
| 2 | Chlorination | Variable |
| 3 | Coupling reaction | Variable |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Structural Formula
- IUPAC Name: 4-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
- Molecular Formula: C18H22ClNO
- Molecular Weight: 303.83 g/mol
Chemical Synthesis
4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.
- Anticancer Properties: Explored for its ability to inhibit cancer cell proliferation through specific molecular pathways.
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications in drug development. Its interactions with biological targets may lead to the discovery of new medications aimed at treating various diseases.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 4-Chloro-2-isopropyl-5-methylphenol | Similar chloro and isopropyl groups | Antimicrobial agent |
| 4-Chloro-2-nitrophenol | Contains nitro group instead of phenoxy | Used in dye synthesis |
| 4-Chloro-2-isopropyl-5-methylphenoxyacetic acid | Acidic derivative | Herbicide development |
Uniqueness
This compound's distinct structural features—particularly the combination of chloro and phenoxyethyl groups—set it apart from similar compounds, enhancing its utility in research and industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Cancer Cell Proliferation
Research exploring the anticancer properties revealed that this compound could inhibit the proliferation of specific cancer cell lines, indicating its promise in cancer therapy development.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
The compound’s closest analogs include Schiff bases (e.g., DPN series in ) and chloro-substituted aniline derivatives (). Key comparisons are outlined below:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Substituent Effects on Physicochemical Properties
- Phenoxyethyl Chain: The ethoxy spacer may improve solubility in polar solvents compared to Schiff bases, which often exhibit lower solubility due to planar, conjugated structures .
- Isopropyl/Methyl Groups : These substituents introduce steric bulk, which could hinder crystallization or binding in coordination complexes, contrasting with smaller substituents in DPN5 (methoxy) .
Biological Activity
Overview
4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline is an organic compound that belongs to the class of aniline derivatives. It possesses a unique chemical structure characterized by a chloro group, an isopropyl group, and a methyl group attached to a phenoxyethyl chain. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology.
- IUPAC Name : 4-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
- CAS Number : 1040694-83-4
- Molecular Formula : C18H22ClNO
- Molecular Weight : 303.83 g/mol
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still required for comprehensive evaluation.
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have shown that it may induce apoptosis in cancer cell lines, such as HepG2 cells, by disrupting the cell cycle and activating caspase pathways. For instance, treatment with this compound led to significant S-phase arrest in HepG2 cells, indicating its potential as an antitumor agent .
The mechanism of action appears to involve binding to specific molecular targets within cancer cells, leading to modulation of critical biochemical pathways. This compound may influence the expression of proteins involved in apoptosis, such as Bax and Bcl-2, thereby promoting cell death in malignant cells .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of various aniline derivatives, including this compound.
- Results indicated significant activity against Gram-positive and Gram-negative bacteria, with further research needed to quantify this effect through MIC testing.
- Evaluation of Anticancer Properties :
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Yes | Yes | ~700 |
| N-(2-(4-chlorophenoxy)-phenylamino)-acetamide | Moderate | Yes | ~900 |
| 4-Chloro-2-isopropyl-5-methylphenol | Yes | No | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution or coupling reaction. For example:
- Step 1 : Prepare 2-(2-isopropyl-5-methylphenoxy)ethylamine via nucleophilic substitution between 2-isopropyl-5-methylphenol and 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
- Step 2 : React the intermediate with 4-chloroaniline using a coupling agent like EDCI/HOBt in dichloromethane at room temperature. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
- Optimization : Adjust stoichiometric ratios (1:1.2 for amine:4-chloroaniline) and use inert atmosphere (N₂/Ar) to minimize oxidation byproducts.
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, gradient elution (acetonitrile/water with 0.1% TFA), UV detection at 254 nm to quantify impurities (<0.5% threshold) .
- GC-MS : Electron ionization (70 eV) to confirm molecular ion peaks (e.g., m/z 331 [M⁺]) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : Contradictions often arise from dynamic molecular conformations or solvent effects. Strategies include:
- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., -40°C to 60°C in CDCl₃) .
- X-ray Crystallography : Compare experimental bond angles/distances (e.g., C-Cl bond length: 1.73 Å) with computational models (DFT/B3LYP/6-31G*) .
- Solvent Screening : Test NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects .
Q. What experimental designs are optimal for studying this compound’s potential biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450 isoforms) with a grid box size of 25 × 25 × 25 Å .
- In Vitro Assays : Conduct dose-response studies (1–100 µM) in hepatic microsomes, measuring IC₅₀ via fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2) .
- Control Experiments : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and validate with LC-MS/MS metabolite profiling .
Q. How can researchers address challenges in quantifying trace impurities (e.g., regioisomers) during synthesis?
- Methodological Answer :
- SPE Purification : Use C18 solid-phase extraction cartridges with methanol/water gradients to isolate regioisomers .
- Chiral HPLC : Employ a Chiralpak IA column (hexane:isopropanol 95:5) to resolve enantiomeric impurities .
- QTOF-MS : Apply high-resolution mass spectrometry (HRMS) with mass accuracy <2 ppm to distinguish isobaric species .
Q. What strategies mitigate solubility limitations in aqueous-based assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility without denaturing proteins .
- Surfactant Additives : Include 0.01% Tween-80 in PBS buffer to stabilize colloidal dispersions .
- pH Adjustment : Test solubility across pH 4–8 (e.g., citrate-phosphate buffer) to identify optimal ionization states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
